2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide
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Overview
Description
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group attached to an acetamide moiety, with a pyrrolidin-1-ylmethyl-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-pyrrolidin-1-ylmethyl-phenylamine.
Acylation Reaction: The amine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: N-oxides are the major products.
Reduction: Amines are formed as major products.
Scientific Research Applications
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methylphenyl)-acetamide
- 2-Chloro-N-(4-ethylphenyl)-acetamide
- 2-Chloro-N-(4-isopropylphenyl)-acetamide
Uniqueness
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATUWUKFTXNDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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